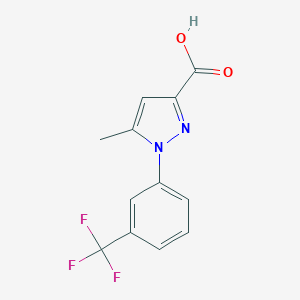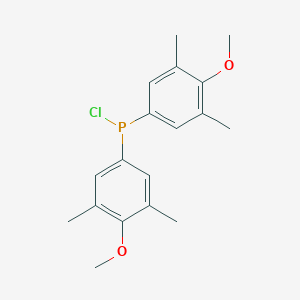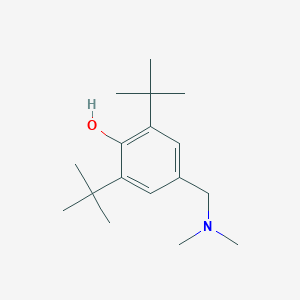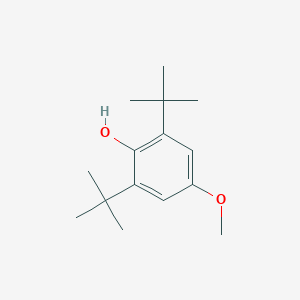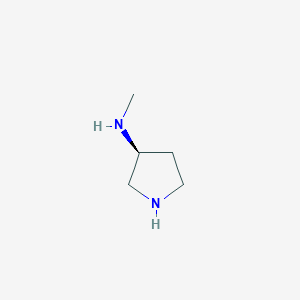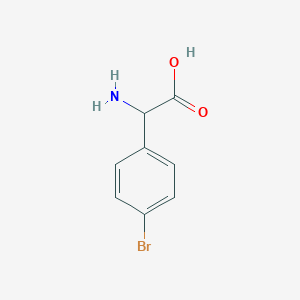![molecular formula C12H22FNO B167201 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) CAS No. 136734-70-8](/img/structure/B167201.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) is a chemical compound that belongs to the pyrrolidine family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) is not fully understood. However, studies have suggested that the compound may inhibit the activity of enzymes involved in tumor growth and viral replication. The compound may also interact with cellular membranes and disrupt their function.
Biochemical and Physiological Effects:
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) has been shown to exhibit a range of biochemical and physiological effects. Studies have suggested that the compound may induce apoptosis in cancer cells, inhibit viral replication, and modulate immune function. The compound has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) has several advantages for lab experiments. It is readily synthesized and purified, making it easily accessible for research purposes. The compound has also been shown to exhibit potent biological activity, making it a promising candidate for drug development. However, the limitations of the compound include its toxicity and potential side effects, which need to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for research on Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI). One direction is to investigate the compound's potential as a chiral building block in the synthesis of pharmaceuticals. Another direction is to explore the compound's mechanism of action and its potential use in cancer and viral therapy. Additionally, further studies are needed to evaluate the compound's toxicity and side effects in preclinical models. Finally, the compound's potential applications in material science, such as in the synthesis of polymers and nanomaterials, should also be explored.
Conclusion:
In conclusion, Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) is a promising compound with potential applications in medicinal chemistry and material science. Its synthesis method has been optimized, and its mechanism of action and biochemical and physiological effects have been extensively studied. The compound has several advantages for lab experiments, but its limitations, such as toxicity and potential side effects, need to be carefully evaluated. Future research directions include exploring the compound's potential as a chiral building block, investigating its mechanism of action, evaluating its toxicity and side effects, and exploring its potential applications in material science.
Synthesemethoden
The synthesis of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) involves the reaction of 1,3-dimethyl-2-imidazolidinone with 2-fluoro-3-methyl-1-oxopentane in the presence of a base catalyst. This reaction leads to the formation of the desired pyrrolidine compound. The synthesis method has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor and antiviral activities. The compound has also been investigated for its potential use as a chiral building block in the synthesis of pharmaceuticals. In addition, Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) has been used as a ligand in coordination chemistry.
Eigenschaften
CAS-Nummer |
136734-70-8 |
|---|---|
Produktname |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) |
Molekularformel |
C12H22FNO |
Molekulargewicht |
215.31 g/mol |
IUPAC-Name |
(2R,3S)-1-[(2S,5S)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpentan-1-one |
InChI |
InChI=1S/C12H22FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h8-11H,5-7H2,1-4H3/t8-,9-,10-,11+/m0/s1 |
InChI-Schlüssel |
WJZJHPNNPHRHER-XWLWVQCSSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H](C(=O)N1[C@H](CC[C@@H]1C)C)F |
SMILES |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
Kanonische SMILES |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
Synonyme |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




